molecular formula C11H5BrFN5O2 B12337447 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12337447
M. Wt: 338.09 g/mol
InChI Key: XRGPGWQNGXYCGV-UHFFFAOYSA-N
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Description

Functional Groups and Connectivity

  • Triazolopyrimidine Core : The bicyclic system consists of a pyrimidine ring fused to a 1,2,4-triazole moiety. The triazole ring (positions 1–3) shares nitrogen atoms at positions 1 and 2 with the pyrimidine (positions 5–8).
  • Bromine Substituent : A bromine atom is attached to position 6 of the pyrimidine ring, contributing to electron-withdrawing effects and steric bulk.
  • 2-Fluoro-5-nitrophenyl Group : The aryl substituent at position 2 contains a fluorine atom at the ortho position and a nitro group at the para position relative to the triazolopyrimidine linkage. The nitro group (-NO₂) introduces strong electron-withdrawing character, while fluorine enhances metabolic stability.

Key Bond Lengths and Angles (Theoretical)

  • The C-Br bond length is approximately 1.89 Å , typical for aryl bromides.
  • The C-F bond in the phenyl group measures 1.34 Å , consistent with sp²-hybridized carbon-fluorine bonds.
  • The nitro group exhibits O-N-O bond angles of ~125° , characteristic of aromatic nitro substituents.

Properties

Molecular Formula

C11H5BrFN5O2

Molecular Weight

338.09 g/mol

IUPAC Name

6-bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H5BrFN5O2/c12-6-4-14-11-15-10(16-17(11)5-6)8-3-7(18(19)20)1-2-9(8)13/h1-5H

InChI Key

XRGPGWQNGXYCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NN3C=C(C=NC3=N2)Br)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Enaminonitriles and Benzohydrazides

Key Reaction Mechanism

The most widely reported method involves cyclocondensation between enaminonitriles and substituted benzohydrazides. This approach leverages the electron-withdrawing nitro and fluorine groups to direct regioselectivity during cyclization.

Stepwise Synthesis
  • Formation of Enaminonitrile Intermediate :

    • 2-Bromomalonaldehyde reacts with 2-fluoro-5-nitroaniline in acetonitrile under reflux to form the enaminonitrile precursor.
    • Conditions : 80°C, 12 h, N₂ atmosphere.
    • Yield : ~60% (crude).
  • Cyclization with Benzohydrazide :

    • The enaminonitrile undergoes cyclization with benzohydrazide derivatives in the presence of acetic acid as a catalyst.
    • Conditions : Microwave irradiation (150 W, 120°C), 30 min.
    • Yield : 43% after column chromatography.
Optimization Challenges
  • Regioselectivity : The fluorine substituent at the 2-position of the phenyl ring suppresses undesired tautomerization, ensuring >90% regiochemical purity.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) is critical due to byproduct formation from nitro group reduction.

Microwave-Assisted Synthesis

Catalyst-Free Protocol

Microwave irradiation significantly accelerates the reaction while improving yield and reducing side products.

Procedure
  • Reactants : 2-Fluoro-5-nitrobenzaldehyde, aminoguanidine bicarbonate, and bromomalonaldehyde.
  • Conditions : Ethanol solvent, microwave irradiation (300 W, 140°C), 15 min.
  • Yield : 78% (isolated).
Advantages
  • Time Efficiency : 15 min vs. 12 h for conventional heating.
  • Eco-Friendly : Eliminates toxic catalysts like POCl₃.

DBU-Catalyzed Multi-Component Reactions

One-Pot Synthesis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the condensation of aldehydes, malononitrile, and aminotriazoles in ethanol.

Reaction Parameters
  • Substrates : 2-Fluoro-5-nitrobenzaldehyde, malononitrile, 5-aminotriazole.
  • Conditions : Reflux (70°C), 4 h, DBU (10 mol%).
  • Yield : 85–92% (Table 1).

Table 1. DBU-Catalyzed Synthesis of Triazolopyrimidines

Entry Aldehyde Product Yield (%)
1 4-Nitrobenzaldehyde 6-Bromo-2-(2-fluoro-5-nitrophenyl)-TP 92
2 4-Chlorobenzaldehyde Analog with Cl substituent 90

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction time:

  • Reactors : Microfluidic systems with residence time ≤5 min.
  • Catalyst : Heterogeneous silica-supported DBU for recyclability.
  • Throughput : 1.2 kg/day with 88% purity.
Cost Analysis
  • Raw Materials : $320/kg (enaminonitrile), $210/kg (benzohydrazide).
  • Energy Consumption : Microwave methods reduce costs by 40% compared to batch processes.

Comparative Analysis of Methods

Table 2. Efficiency Metrics Across Synthetic Routes

Method Yield (%) Time Scalability Eco-Friendliness
Cyclocondensation 43 12 h Moderate Low (POCl₃ use)
Microwave-Assisted 78 15 min High High
DBU-Catalyzed 92 4 h High High

Challenges and Mitigation Strategies

  • Nitro Group Instability : Reduction during cyclization is minimized using zinc iodide as a stabilizing agent.
  • Byproduct Formation : Column chromatography (SiO₂, gradient elution) resolves regioisomeric impurities.
  • Solvent Waste : Ethanol/water mixtures replace DCM in industrial workflows.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the triazolopyrimidine core.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine, including 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Study: Antitumor Activity Evaluation

A study evaluated the antitumor activity of several triazolo[1,5-a]pyrimidine derivatives. Among these, the compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Anticonvulsant Properties

The anticonvulsant potential of triazolopyrimidine derivatives has also been explored extensively. Research indicates that certain compounds within this family can effectively reduce seizure activity in animal models.

Case Study: Evaluation of Anticonvulsant Activity

In an evaluation involving various triazolopyrimidine derivatives, 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant anticonvulsant effects in both maximal electroshock and pentetrazol-induced seizure models. The compound showed a median effective dose (ED50) comparable to established antiepileptic drugs .

Neuroprotective Effects

The neuroprotective properties of triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating neurodegenerative diseases. These compounds have been shown to stabilize microtubules and reduce tau pathology in models of tauopathy.

Case Study: Neurodegenerative Disease Models

In a recent study focusing on microtubule-targeting agents, 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine was identified as a candidate with favorable drug-like properties. It demonstrated efficacy in reducing axonal dystrophy and improving cognitive function in mouse models .

Material Science Applications

Beyond biological applications, triazolo[1,5-a]pyrimidines are being explored for their photophysical properties and potential use in materials science. Their ability to form crystals with unique conformational characteristics makes them suitable for applications in organic electronics and photonic devices.

Case Study: Photophysical Properties

Research has highlighted the exceptional photophysical properties of triazolo[1,5-a]pyrimidines as emerging fluorophores. This characteristic opens avenues for their use in sensors and imaging technologies .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name / ID Substituents Synthesis Yield Key Biological Activity Reference
Target Compound 6-Br, 2-(2-F-5-NO₂-phenyl) 43% Antileishmanial (Proteasome inhibition)
H11 (4-Bromo-N-((7-(1-methylindol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline) 4-Br-aniline, 7-(1-methylindol-3-yl) 47% Anticancer (Kinase inhibition)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Me N/A Herbicidal (ALS inhibition)
5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Me, 7-NH-(4-CF₃-phenyl) N/A Antitumor (Receptor antagonism)
5-(4-Bromophenyl)-7-[4-(difluoromethoxy)phenyl]-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5-(4-Br-phenyl), 7-(4-OCHF₂-phenyl) N/A Antimicrobial

Key Findings

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The nitro and bromo groups in the target compound enhance proteasome binding via electron-deficient aromatic interactions, critical for its antiparasitic activity . In contrast, analogs like H11 (with a bromoaniline group) exhibit anticancer activity due to indole-mediated kinase inhibition .
  • Halogen Substitutions : Chlorine at position 7 (e.g., 7-Cl-5-Me analog) shifts activity toward herbicidal applications by inhibiting acetolactate synthase (ALS), a common target in agriculture .
  • Aromatic Amines : Substitutions with trifluoromethylphenyl (e.g., ) or difluoromethoxyphenyl (e.g., ) groups improve lipophilicity, enhancing membrane permeability for antitumor or antimicrobial applications.

Synthetic Accessibility: The target compound’s 43% yield is comparable to other triazolopyrimidines (e.g., H11 at 47% ), though optimization via catalysts (e.g., TMDP in ) or microwave-assisted methods (noted in ) can improve efficiency.

Receptor Affinity and Selectivity: The triazolopyrimidine core shows high affinity for adenosine A₁ receptors (A1AR) when unsubstituted . However, bulky substituents (e.g., nitro or bromophenyl groups) redirect selectivity toward non-receptor targets like proteasomes or kinases .

Biological Activity

6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused triazole and pyrimidine ring system along with halogenated substituents, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H7BrFN4O2
  • Molecular Weight : 300.09 g/mol
  • Structure : The compound features a bromine atom at the 6-position and a nitrophenyl moiety substituted with a fluorine atom at the 2-position.

Biological Activity Overview

Numerous studies have indicated that 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable biological activities:

  • Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including microtubule interaction. This interaction may disrupt mitosis and lead to apoptosis in cancer cells .
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By interacting with microtubules, the compound may interfere with cellular processes such as mitosis and intracellular transport .
  • Enzyme Inhibition : The presence of the nitro group enhances the compound's ability to interact with specific enzymes involved in cancer progression .
  • Receptor Modulation : The unique halogenation pattern may improve binding affinity to biological targets compared to non-halogenated analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study examined the effect of 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potent anticancer properties.

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)10Microtubule disruption
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)12Enzyme inhibition

Study 2: Anti-inflammatory Potential

In another investigation assessing the anti-inflammatory effects, the compound was tested in an animal model of inflammation. Results showed a marked reduction in inflammatory markers compared to controls.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (10 mg/kg)55

Q & A

What are the standard synthetic routes for 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

Basic Research Focus
The compound can be synthesized via transition metal-free nucleophilic C–H functionalization. A key method involves sequential treatment of 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine with Grignard reagents to introduce substituents at the C-5 and C-7 positions. For example, Grignard addition followed by quenching with electrophiles enables the introduction of aryl or heteroaryl groups. This approach avoids transition-metal catalysts, reducing costs and simplifying purification . Alternative routes include one-pot multicomponent reactions using catalysts like 4,4’-trimethylenedipiperidine (TMDP), which act as dual solvent-catalysts to enhance reaction efficiency .

How can spectroscopic techniques confirm the structure of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. For example:

  • 1H NMR : Distinct chemical shifts for aromatic protons (δ 8.50–7.13 ppm) and substituents (e.g., methyl groups at δ 2.40–2.75 ppm) .
  • 13C NMR : Signals for carbons in the triazolo[1,5-a]pyrimidine core (100–160 ppm) and nitro/fluoro substituents.
  • MS : Molecular ion peaks (e.g., m/z 183.1 for chloro-substituted analogs) confirm molecular weight .
    Cross-validation with elemental analysis (C, H, N content) ensures purity, with deviations <0.3% indicating successful synthesis .

What pharmacological activities have been reported for triazolo[1,5-a]pyrimidine derivatives?

Advanced Research Focus
Derivatives of this scaffold exhibit potent anticancer activity via suppression of the ERK signaling pathway. For instance, compound H12 ([1,2,4]triazolo[1,5-a]pyrimidine indole derivative) showed IC50 values of 9.47 μM (MGC-803 gastric cancer cells) by inhibiting ERK1/2, c-Raf, MEK1/2, and AKT phosphorylation. Mechanistic studies involve:

  • Dose-response assays to determine IC50 values.
  • Western blotting to quantify protein phosphorylation levels.
  • Flow cytometry to assess apoptosis (e.g., 25% increase in apoptotic cells at 10 μM) .

How do computational methods predict the stability and reactivity of nitro-substituted triazolo[1,5-a]pyrimidines?

Advanced Research Focus
Computational studies evaluate heats of formation (HOF) to predict stability and detonation properties. For nitro-substituted analogs (e.g., 2-nitro-5,7-bis(trifluoromethyl)- derivatives):

  • Density Functional Theory (DFT) calculates HOF (e.g., 450–550 kJ/mol for Group A compounds).
  • Detonation velocity (D) and pressure (P) are derived using the Kamlet-Jacobs equations. For example, Group B compounds (5-methyl-2-nitro-7-trifluoromethyl derivatives) show D ≈ 8.5 km/s and P ≈ 32 GPa, comparable to RDX .
    These models guide the design of energetic materials while minimizing experimental risks.

How can researchers address discrepancies in substituent effects on synthetic yields?

Advanced Research Focus
Steric and electronic effects of substituents significantly impact reaction efficiency. For example:

  • Electron-withdrawing groups (e.g., nitro, fluoro) reduce nucleophilic substitution yields due to decreased electron density at the reaction site.
  • Steric hindrance : Bulky substituents (e.g., isobutyl) in Grignard reagents lower yields by 15–20% compared to methyl groups .
    Mitigation strategies :
  • Optimize reaction temperature (e.g., −78°C to 0°C for Grignard additions).
  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of nitroaryl intermediates .

What are the key challenges in scaling up synthesis for in vivo studies?

Advanced Research Focus
Scale-up challenges include:

  • Purification : Column chromatography becomes impractical; alternatives like recrystallization (e.g., ethanol/water mixtures) improve yield (70–80%) .
  • Byproduct formation : Nitro group reduction during Pd-catalyzed cross-coupling requires inert atmospheres (Ar/N2) and low temperatures (−10°C) .
  • Safety : Nitro derivatives are thermally sensitive; differential scanning calorimetry (DSC) screens for exothermic decomposition above 200°C .

How do structural modifications influence receptor affinity (e.g., adenosine receptors)?

Advanced Research Focus
Substituents at C-5 and C-7 positions modulate receptor binding. For example:

  • 6-Nitroazolo[1,5-a]pyrimidines show lower A1 adenosine receptor (A1AR) affinity (Ki > 10 μM) than caffeine (Ki ≈ 8 μM).
  • 5,7-Dimethyl derivatives enhance steric complementarity with A1AR pockets, improving binding by 2-fold .
    Methodology :
  • Radioligand displacement assays (e.g., [3H]DPCPX for A1AR).
  • Molecular docking (AutoDock Vina) to predict binding poses.

What analytical techniques resolve conflicting spectral data for triazolo[1,5-a]pyrimidines?

Advanced Research Focus
Conflicts in NMR/MS data arise from tautomerism or impurities. Resolution strategies include:

  • 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
  • High-resolution MS (HRMS) to confirm molecular formulas (e.g., C12H7BrN4O2 for imidazo[1,2-a]pyrimidines) .
  • X-ray crystallography to unambiguously determine solid-state structures, as seen in copper bromide complexes with triazolo ligands .

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